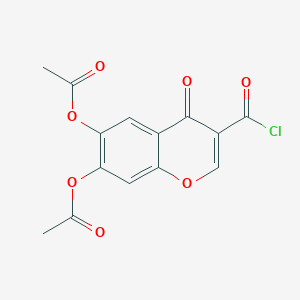
3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate
Overview
Description
3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate is a complex organic compound with a unique structure that includes a chlorocarbonyl group, a benzopyran ring, and diacetate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: This can be achieved through the cyclization of appropriate phenolic compounds with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorocarbonyl Group: This step involves the chlorination of the carbonyl group using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride (Ac2O) in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorocarbonyl group can be substituted with nucleophiles like amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or esters.
Scientific Research Applications
3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Chlorocarbonyl)-1,2-phenylene diacetate: Similar structure but different substitution pattern.
Iodosobenzene Diacetate: Another diacetate compound with different reactivity due to the presence of iodine.
Uniqueness
3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its benzopyran ring system also provides a rigid framework that can influence its interaction with biological targets.
Properties
CAS No. |
76903-11-2 |
|---|---|
Molecular Formula |
C14H9ClO7 |
Molecular Weight |
324.67 g/mol |
IUPAC Name |
(7-acetyloxy-3-carbonochloridoyl-4-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C14H9ClO7/c1-6(16)21-11-3-8-10(4-12(11)22-7(2)17)20-5-9(13(8)18)14(15)19/h3-5H,1-2H3 |
InChI Key |
VFPXTDDWBWZLHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=O)C(=CO2)C(=O)Cl)OC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester](/img/structure/B8577148.png)
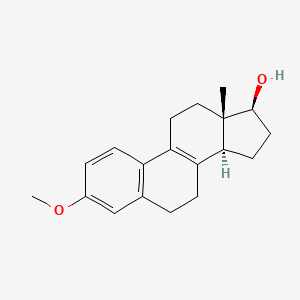
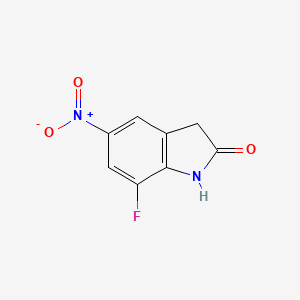


![Tert-butyl 4-[(5-bromopyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B8577184.png)
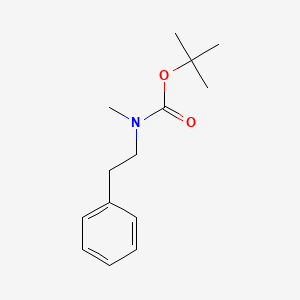
![7-[Carbamoyl(4-hydroxynonyl)amino]heptanoic acid](/img/structure/B8577195.png)

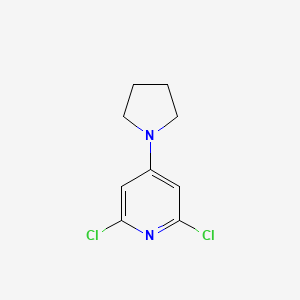

![N-(2-Methoxyphenyl)[1,1'-biphenyl]-2-amine](/img/structure/B8577230.png)


